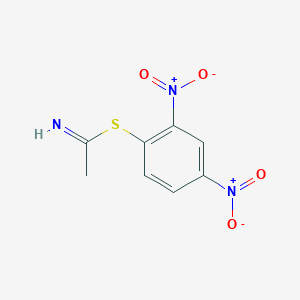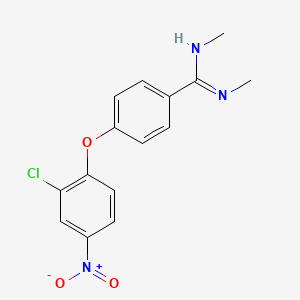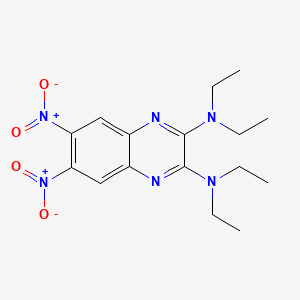
N,N,N',N'-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine: is an organic compound with a complex structure that includes both nitro and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine typically involves multiple steps. One common method includes the nitration of quinoxaline derivatives followed by the introduction of ethyl groups to the amine functionalities. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro groups to form different oxidation states.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield N,N,N’,N’-tetraethyl-6,7-diaminoquinoxaline, while substitution reactions can produce various alkyl or aryl derivatives.
科学的研究の応用
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism by which N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar compound with methyl groups instead of ethyl groups.
N,N,N’,N’-tetraethylethylenediamine: Another related compound with a simpler structure lacking the nitro groups.
Uniqueness
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine is unique due to the presence of both nitro and amine functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C16H22N6O4 |
|---|---|
分子量 |
362.38 g/mol |
IUPAC名 |
2-N,2-N,3-N,3-N-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C16H22N6O4/c1-5-19(6-2)15-16(20(7-3)8-4)18-12-10-14(22(25)26)13(21(23)24)9-11(12)17-15/h9-10H,5-8H2,1-4H3 |
InChIキー |
KTFCRVHNOMQNMX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC2=CC(=C(C=C2N=C1N(CC)CC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469364.png)
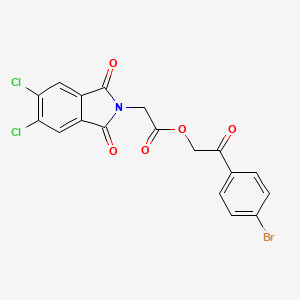
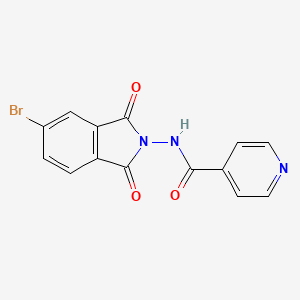
![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)
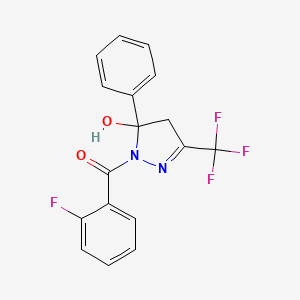
![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide](/img/structure/B12469433.png)
![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
